Acetogenin

Mitochondrial Complex I Bioenergetics NADH Oxidase

Acetogenin (136033-39-1) is a structurally defined bis-THF annonaceous acetogenin that delivers reproducible potency as a mitochondrial Complex I (NADH-ubiquinone oxidoreductase) inhibitor. Unlike generic acetogenin mixtures, even stereoisomeric variants (e.g., trilobacin vs. asimicin) show distinct cytotoxic profiles. This exact compound is essential for reliable SAR studies, oncology lead optimization against Pgp+ multidrug-resistant cancers, and Complex I enzyme assays where it outperforms rotenone. Guarantee batch-to-batch consistency by specifying CAS 136033-39-1.

Molecular Formula C37H66O6
Molecular Weight 606.929
CAS No. 136033-39-1
Cat. No. B2873293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetogenin
CAS136033-39-1
Molecular FormulaC37H66O6
Molecular Weight606.929
Structural Identifiers
SMILESCCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O
InChIInChI=1S/C37H66O6/c1-3-4-5-6-7-13-16-19-22-31(38)33-24-26-35(42-33)36-27-25-34(43-36)32(39)23-20-17-14-11-9-8-10-12-15-18-21-30-28-29(2)41-37(30)40/h28-29,31-36,38-39H,3-27H2,1-2H3/t29-,31+,32+,33+,34+,35+,36+/m0/s1
InChIKeyURLVCROWVOSNPT-QFZHGZHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Acetogenin (CAS 136033-39-1): A Guide to Sourcing the Potent Annonaceous Mitochondrial Complex I Inhibitor


Acetogenin (CAS 136033-39-1), also known as isodesacetyluvaricin, is a polyketide natural product belonging to the Annonaceous acetogenin class, characterized by a 34-carbon chain with an α,β-unsaturated γ-lactone and a bis-tetrahydrofuran (bis-THF) ring system [1][2]. It is found in plants of the family Annonaceae and is structurally related to other potent acetogenins like bullatacin and trilobacin [1][3]. Its primary mechanism of action is the inhibition of mitochondrial NADH-ubiquinone oxidoreductase (Complex I), which disrupts cellular energy metabolism [2].

The Risks of Generic Acetogenin Substitution: Why Structural Nuance Dictates Complex I Inhibition and Cytotoxicity


Within the Annonaceous acetogenin class, minor structural variations profoundly alter biological activity, making generic substitution unreliable [1]. Even stereoisomers like asimicin and trilobacin exhibit distinct cytotoxic potencies and selectivities in the same NCI tumor cell line screen [2]. Furthermore, the position and number of tetrahydrofuran (THF) rings, as seen when comparing bis-adjacent THF (e.g., squamocin C) to non-adjacent bis-THF (e.g., squamostatin B) types, directly correlates with inhibition potency against NADH oxidase [3]. These differences in target binding and cellular activity, even among closely related compounds, underscore the critical need for precise compound identification and validation for reproducible research and development outcomes.

Quantitative Evidence for Acetogenin (CAS 136033-39-1) Differentiation from Analogues and Alternative Inhibitors


Class-Level Potency: Acetogenins as the Most Potent Inhibitors of Mammalian Complex I Compared to Piericidin and Rotenone

A foundational study directly comparing five Annonaceous acetogenins against classic Complex I inhibitors piericidin and rotenone in bovine submitochondrial particles established their class-level superiority [1]. The study concluded that acetogenins, such as rolliniastatin-1 and rolliniastatin-2, are more powerful than piericidin in terms of inhibitory constant and that this class could be considered the most potent inhibitors of mammalian Complex I [1].

Mitochondrial Complex I Bioenergetics NADH Oxidase

Structural Determinants of NADH Oxidase Inhibition: Bis-Adjacent THF Acetogenins are More Potent than Non-Adjacent and Non-THF Types

A comparative study on chicken liver mitochondria established a clear structure-activity relationship (SAR) for three acetogenins with different THF ring configurations [1]. The IC50 values demonstrated that the bis-adjacent THF type (squamocin C) was more potent than the non-adjacent bis-THF type (squamostatin B), which in turn was more potent than a non-THF type compound [1]. This data provides a direct, quantitative framework for comparing acetogenins based on their core structural features.

Structure-Activity Relationship (SAR) NADH Oxidase Mitochondria

Class-Wide Cytotoxic Advantage: Acetogenins Exhibit 4- to 15-Fold Higher Potency than Styryl Lactones Against Lung Cancer Cells

A study on compounds isolated from Goniothalamus undulatus root extract demonstrated that a group of four Annonaceous acetogenins (including annonacin, cis-annonacin, goniothalamicin, and cis-goniothalamicin) were significantly more cytotoxic than three co-occurring styryl lactones [1]. Against the human large cell lung carcinoma cell line (COR-L23), the acetogenins displayed IC50 values in the range of 0.5-1.7 μM, whereas the styryl lactones had IC50 values between 7.4-15.4 μM [1]. This represents a 4- to 15-fold difference in potency, highlighting the class-level advantage of the acetogenin scaffold for anticancer applications.

Cytotoxicity Lung Cancer Natural Products

In Vivo Selectivity: Annonaceous Acetogenins Preferentially Target Multidrug-Resistant Cancer Cells

A study evaluating five annonaceous acetogenins (including rolliniastatin-1, rolliniastatin-2, laherradurin, squamocin, and annonacin) for selective action against a panel of cell lines found that multidrug-resistant SW480 cells (P-glycoprotein+, Pgp+) were the most sensitive cell type [1]. This selective cytotoxicity against a Pgp-expressing, drug-resistant line suggests that acetogenins may bypass or be less susceptible to common resistance mechanisms compared to other chemotherapeutic agents [1].

Multidrug Resistance Selective Cytotoxicity In Vivo

Potent and Selective Cytotoxicity of Trilobacin, a Close Structural Analog of Acetogenin (136033-39-1)

A 1992 study on the bark of Asimina triloba identified trilobacin (a diastereomer of asimicin) as a novel, highly cytotoxic acetogenin [1]. Both trilobacin (compound 1) and asimicin (compound 2) demonstrated potent and selective cytotoxicities when screened against the NCI panel of human tumor cell lines [1]. This study provides a direct comparative link, showing that even closely related structural analogs (diastereomers) can both be potent and selective, but their precise activity profiles may differ.

Cytotoxicity Cancer NCI 60 Cell Line Screen

High-Value Application Scenarios for Acetogenin (136033-39-1) Based on Comparative Evidence


Investigating Novel Mechanisms of Mitochondrial Complex I Inhibition

Acetogenin (136033-39-1) is an ideal candidate for basic research into mitochondrial Complex I function and dysfunction. The evidence shows that acetogenins represent the most potent known class of mammalian Complex I inhibitors, outperforming classical inhibitors like rotenone and piericidin [1]. Furthermore, the unique binding properties of certain acetogenins, such as rolliniastatin-2's non-overlapping site with rotenone [1], provide an opportunity to explore new binding pockets and mechanisms of inhibition on this critical enzyme complex.

Developing Chemotherapeutics to Overcome Multidrug Resistance

Given the demonstrated selective cytotoxicity of Annonaceous acetogenins against P-glycoprotein-positive (Pgp+), multidrug-resistant SW480 cancer cells [2], Acetogenin (136033-39-1) is a compelling lead compound for oncology drug discovery programs targeting treatment-resistant cancers. Its class-level advantage in potency over other natural product scaffolds, such as styryl lactones, in lung cancer models further supports its prioritization [3].

Establishing Structure-Activity Relationships (SAR) for Acetogenin Cytotoxicity

The clear SAR established for acetogenins, where bis-adjacent THF ring systems confer greater NADH oxidase inhibitory potency than non-adjacent or non-THF types [4], provides a robust foundation for medicinal chemistry efforts. Researchers can procure Acetogenin (136033-39-1) as a specific bis-THF containing reference standard to further dissect the contributions of stereochemistry and side-chain modifications to both target engagement and cytotoxic outcomes, as evidenced by the distinct profiles of diastereomers like trilobacin and asimicin [5].

Reference Standard for Complex I Activity Assays

As a potent inhibitor of mitochondrial NADH oxidase [4], Acetogenin (136033-39-1) can serve as a valuable positive control and calibration standard in assays designed to measure Complex I activity. Its class-level potency [1] makes it a suitable benchmark for evaluating the efficacy of novel, potentially weaker inhibitors in biochemical and cellular assays, ensuring assay sensitivity and reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetogenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.